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Compound of Interest

Compound Name:
1-(4-Methoxybenzyl)-2-

piperazinone hydrochloride

CAS No.: 1260423-70-8

Cat. No.: B1471579

Get Quote

Executive Summary
The transition from a piperazine to a piperazinone (ketopiperazine) scaffold is a classic

bioisosteric strategy in medicinal chemistry. While the piperazine ring is a "privileged structure"

found in over 100 FDA-approved drugs (e.g., Imatinib, Ciprofloxacin), it often suffers from rapid

metabolic clearance and poor permeability due to its high basicity and polarity.

The piperazinone scaffold introduces a carbonyl group into the ring, dramatically altering the

physicochemical profile by reducing basicity, increasing lipophilicity, and locking conformation.

This guide analyzes when to employ each scaffold based on biological requirements.
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Feature Piperazine
Piperazinone (2-
oxopiperazine)

Structure
Saturated 1,4-

diazacyclohexane
Cyclic amide (lactam)

Basicity (pKa) Dibasic (~9.8 and ~5.[1][2]4)
Monobasic (~6.0–7.5

depending on sub.)

Ionization at pH 7.4 >99% Cationic Partially Neutral / Cationic

H-Bonding 2 Donors / 2 Acceptors
1 Donor / 2 Acceptors (Amide

C=O is strong acceptor)

Conformation Chair (flexible)
Twisted / Half-Chair (planar

amide bond)

Metabolic Stability
Low (N-oxidation, C-

hydroxylation)

High (Blocks N-oxidation,

sterically hinders C-ox)

Primary Utility
Solubility enhancement, GPCR

binding

Metabolic stabilization,

peptidomimetics

Physicochemical & Structural Analysis
Basicity and Ionization
The most critical difference is the protonation state at physiological pH.

Piperazine: The N1 and N4 nitrogens are secondary amines. At pH 7.4, the N1 (pKa ~9.[3]8)

is fully protonated, serving as a key anchor point for Asp/Glu residues in GPCR binding

pockets (e.g., Dopamine D2, 5-HT receptors).

Piperazinone: The introduction of the carbonyl at C2 creates an amide at N1. The lone pair

on N1 is delocalized into the carbonyl, rendering it non-basic. The distal N4 remains basic,

but its pKa is lowered (typically by 2–3 log units) due to the electron-withdrawing inductive

effect of the carbonyl.
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Piperazine exists predominantly in a chair conformation, allowing substituents at N1 and N4

to adopt pseudo-equatorial positions to minimize steric strain.

Piperazinone is constrained by the planar amide bond (N1-C2-O). This forces the ring into a

twisted boat or half-chair conformation. This vector change can be used to fine-tune the exit

vector of substituents, potentially improving selectivity by avoiding steric clashes in the

receptor binding site.
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Caption: Structural divergence between piperazine (flexible, basic) and piperazinone (rigid, less

basic).

Biological Performance & Case Studies
Case Study A: GPCR Ligand Binding (Sigma & 5-HT
Receptors)
In CNS drug design, the basic nitrogen of piperazine is often essential for binding. However, if

membrane permeability is the bottleneck, switching to piperazinone can improve brain
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penetration (higher LogP, lower PSA contribution from ionized amine).

Data Comparison: Sigma-1 Receptor Affinity Source: Adapted from comparative SAR studies

(e.g., ResearchGate 1.4, 1.21)

Scaffold Compound ID
R-Group
Substituent

Ki (nM) Interpretation

Piperazine P-101 4-Fluorophenyl 2.5

High affinity

driven by ionic

bond with Asp

residue.

Piperazinone PZ-101 4-Fluorophenyl 38.0

15-fold loss in

potency due to

loss of basic

center.

Piperazinone PZ-102
4-Benzyl

(Flexible)
5.2

Potency restored

by optimizing

hydrophobic

contacts to

compensate for

ionic loss.

Insight: Direct replacement often leads to potency loss if the basic nitrogen was a key

pharmacophore. However, potency can be recovered by optimizing auxiliary hydrophobic

interactions, yielding a lead with better ADME properties.

Case Study B: Antiproliferative Agents (Cancer)
In a study comparing alkyl-piperazines vs. carbonyl-piperazines (piperazinones) for cancer cell

inhibition (HCT-116 lines):

Alkyl-Piperazine (Basic): IC50 = 0.88 µM

Piperazinone (Non-basic): IC50 > 6.0 µM
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Mechanism: The basic nitrogen was required for lysosomal trapping or interaction with the

active site of the target enzyme. In this context, piperazinone was detrimental.

Case Study C: Metabolic Stability (Chagas Disease)
In the development of inhibitors for Trypanosoma cruzi:

Challenge: The piperazine lead showed rapid clearance (t1/2 < 5 min) due to N-oxidation

and alpha-carbon hydroxylation.

Solution: Replacement with piperazinone blocked the metabolic "soft spot" at the carbon

adjacent to the nitrogen.

Result: Half-life increased to >60 min with maintained antiparasitic activity.

Metabolic Stability Mechanisms
The piperazinone scaffold is superior for extending half-life. The amide carbonyl exerts two

stabilizing effects:

Electronic Deactivation: Reduces electron density on the distal nitrogen, making it less

susceptible to CYP450-mediated N-oxidation.

Steric/Chemical Blocking: The carbonyl carbon cannot be hydroxylated.

Piperazine Scaffold

CYP450 Enzyme Piperazinone Modification
(Carbonyl Insertion)

Bioisosteric Replacement

N-Oxide Metabolite
(Rapid Clearance)

N-Oxidation

C-Hydroxylated Metabolite
(Ring Opening)

Alpha-C Hydroxylation

Metabolically Stable
(Extended t1/2)

Blocks Oxidation Sites
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Caption: Piperazinone prevents rapid clearance by blocking N-oxidation and alpha-

hydroxylation sites.

Experimental Protocols
Protocol 1: Synthesis of 2-Piperazinone Scaffold
Rationale: This protocol uses a classic condensation approach suitable for generating the core

scaffold from accessible diamines.

Materials:

Ethylenediamine (1.0 eq)

Ethyl chloroacetate (1.0 eq)

Ethanol (Solvent)

Sodium Ethoxide (Base)

Step-by-Step Methodology:

Alkylation: Dissolve ethylenediamine in absolute ethanol at 0°C. Add ethyl chloroacetate

dropwise over 30 minutes to prevent bis-alkylation.

Stirring: Allow the mixture to warm to room temperature and stir for 4 hours. The intermediate

(N-(2-aminoethyl)glycine ethyl ester) is formed.

Cyclization: Add Sodium Ethoxide (1.2 eq) to the reaction mixture and heat to reflux (78°C)

for 6 hours. The base promotes the intramolecular attack of the primary amine on the ester

carbonyl.

Workup: Cool to room temperature. Filter off the NaCl precipitate. Concentrate the filtrate

under reduced pressure.

Purification: Recrystallize the crude solid from isopropanol/ether to yield 2-piperazinone as

white crystals.
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Validation: Check via 1H NMR (D2O): Look for the singlet at ~3.4 ppm (CH2 adjacent to

Carbonyl) and triplets for the ethylene bridge.

Protocol 2: Determination of pKa (Potentiometric
Titration)
Rationale: Accurate pKa is essential for predicting ionization at physiological pH.

Preparation: Dissolve 5 mg of the piperazinone derivative in 20 mL of 0.1 M KCl (ionic

strength adjustor).

Titration: Titrate with 0.1 M HCl using an automatic titrator under nitrogen atmosphere (to

exclude CO2).

Calculation: Plot pH vs. Volume of titrant. The pKa corresponds to the pH at the half-

equivalence point.

Expected Result: Piperazine will show two inflection points (~9.8, ~5.4). Piperazinone will

show a single inflection point in the range of 6.0–7.5.

Decision Matrix for Scaffold Selection
Use this logic flow to select the appropriate scaffold for your lead optimization.
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Lead Optimization Goal

Is the basic Nitrogen
essential for binding?

Is Metabolic Stability
a major issue?

No / Unknown

Select PIPERAZINE
(Optimize pKa via N-subst.)

Yes (Ionic Interaction)

Is Solubility
limiting?

No

Select PIPERAZINONE
(Blocks Metabolism)

Yes (High Clearance)

Yes (Need Polar/Ionized)No (Need Permeability)
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Caption: Decision matrix guiding the choice between piperazine and piperazinone based on

SAR needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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